The synthesis of BRD3067 involves several key steps that utilize established organic chemistry techniques. The initial synthetic route typically begins with commercially available starting materials, followed by a series of reactions including:
Technical details regarding the specific reagents, reaction conditions (temperature, solvent), and yields are critical for reproducibility in laboratory settings.
BRD3067 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the target protein. The molecular formula is typically represented as , where "x" denotes variable numbers of carbon, hydrogen, nitrogen, and oxygen atoms based on the precise structure.
BRD3067 participates in various chemical reactions primarily related to its mechanism of action against c-Myc/Max. These reactions can include:
Technical details regarding reaction kinetics and thermodynamics may be explored through computational modeling or experimental assays.
The mechanism of action for BRD3067 involves its ability to disrupt the c-Myc/Max heterodimerization. By inhibiting this interaction:
Data from cell-based assays demonstrate significant reductions in cell viability in various cancer cell lines upon treatment with BRD3067, highlighting its potential efficacy as an anticancer agent.
Relevant data from stability studies and solubility tests can inform formulation strategies for drug delivery.
BRD3067 has significant potential applications in scientific research, particularly in oncology:
BRD3067 (CAS# 1883657-02-0) is a synthetic hydroxamate-based compound with the systematic name N-Hydroxy-2-methyl-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide. Its molecular formula is C₂₁H₂₃N₃O₂, yielding a molecular weight of 349.43 g/mol and an exact mass of 349.1790 Da. Elemental composition comprises carbon (72.18%), hydrogen (6.63%), nitrogen (12.03%), and oxygen (9.16%). The compound exists as a solid powder with >98% purity and exhibits stability for >3 years when stored at -20°C. It is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers, necessitating DMSO-based stock solutions for biological studies [1] [2].
The SMILES representation (O=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C
) reveals a benzamide scaffold linked to a tetrahydro-β-carboline moiety. A critical structural feature is the ortho-methyl group adjacent to the hydroxamic acid, which sterically hinders access to the catalytic zinc ion in histone deacetylase (HDAC) active sites. The InChIKey (XDQCYFNRZUSCDW-UHFFFAOYSA-N
) confirms its unique stereochemical identity [1].
Table 1: Physicochemical Properties of BRD3067
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃N₃O₂ |
Molecular Weight | 349.43 g/mol |
Exact Mass | 349.1790 Da |
Elemental Analysis | C: 72.18%; H: 6.63%; N: 12.03%; O: 9.16% |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
CAS Number | 1883657-02-0 |
BRD3067 is synthesized via custom organic routes, typically requiring multi-step protocols with a lead time of 2–4 months for gram-scale production. The minimum order quantity is 1 gram due to cost-intensive synthesis involving intricate chemistries, as noted by suppliers like MedKoo [1]. While detailed synthetic pathways are proprietary, its structure suggests key steps:
Derivative design principles focus on modulating steric and electronic properties:
BRD3067 was designed as a negative control for the HDAC6 inhibitor tubastatin A. Comparative analysis reveals how subtle structural changes dictate functional divergence:
Table 2: Structural and Functional Comparison of BRD3067 and Analogs
Compound | Key Structural Features | HDAC6 IC₅₀ | Neuroprotective? | Iron Chelation |
---|---|---|---|---|
BRD3067 | Ortho-methylated hydroxamate; tetrahydro-β-carboline | >10 µM (inactive) | Yes | Yes |
Tubastatin A | Unmethylated hydroxamate; identical core | 15 nM | Yes | Yes |
BRD3493 | Tubastatin A derivative without methylene linker | 15 nM | No | No |
BRD3811 | Ortho-methylated PCI-34051 analog | >10 µM | Yes | Yes |
Direct structural data for BRD3067 remains limited. However, inferences about its conformation and binding behavior are drawn from:
Limitations and Research Gaps: No published crystal structures of BRD3067 alone or bound to HDAC6 exist. Current models rely on homology-based computational predictions and comparative studies with active inhibitors. Future work requires:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9